REACTION_CXSMILES
|
[C:1](O)(=[O:3])C.C(O)=O.C1COCC1.[CH3:13][O:14][C:15](=[O:25])[C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([O:23][CH3:24])[CH:17]=1>O>[CH3:13][O:14][C:15](=[O:25])[C:16]1[CH:21]=[CH:20][C:19]([NH:22][CH:1]=[O:3])=[C:18]([O:23][CH3:24])[CH:17]=1
|
Name
|
|
Quantity
|
268 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
401 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)OC)=O
|
Name
|
|
Quantity
|
3.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction solution was agitated for 40 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the reaction solution was agitated for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the deposited solids were separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
further washed with water (2 L)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)NC=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |